BenchChemオンラインストアへようこそ!

Gemcadiol

Hypertriglyceridemia Lipid-Lowering Therapy Fibrate Comparator

Gemcadiol is a non-interchangeable antilipemic diol for research. It achieves 51% triglyceride reduction in Type IV hyperlipoproteinemia, elevates HDL-cholesterol to supernormal levels, and uniquely reduces hepatic cholesterol—effects not mirrored by clofibrate or gemfibrozil. With an acute oral LD50 >7000 mg/kg (>4.6× safer than clofibrate), it enables safer dose-ranging studies. Ideal for NAFLD models, reverse cholesterol transport, and severe hypertriglyceridemia research. Confirm purity (≥98%) and differentiation data before purchase; limited stock and extended lead times are common.

Molecular Formula C14H30O2
Molecular Weight 230.39 g/mol
CAS No. 35449-36-6
Cat. No. B1671423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcadiol
CAS35449-36-6
SynonymsGemcadiol;  Gemcadiolum;  Gemcadiolum [INN-Latin];  Gemcadiol [USAN:INN].
Molecular FormulaC14H30O2
Molecular Weight230.39 g/mol
Structural Identifiers
SMILESCC(C)(CCCCCCC(C)(C)CO)CO
InChIInChI=1S/C14H30O2/c1-13(2,11-15)9-7-5-6-8-10-14(3,4)12-16/h15-16H,5-12H2,1-4H3
InChIKeyDJKWDKJYFYUEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gemcadiol (CAS 35449-36-6) Procurement Guide: Chemical Identity and Core Pharmacological Class


Gemcadiol (CAS 35449-36-6), chemically defined as 2,2,9,9-tetramethyl-1,10-decanediol, is a medium-chain aliphatic diol that functions as a lipid-regulating agent [1]. It was developed as an antilipemic drug candidate and is classified within the broader fibrate class of compounds, though its diol structure distinguishes it from the more common fibric acid derivatives [2]. The compound has been investigated for its ability to modulate serum cholesterol and triglyceride levels, with documented clinical efficacy in specific hyperlipoproteinemia phenotypes [3].

Gemcadiol (CAS 35449-36-6): Why In-Class Substitution with Other Lipid-Regulating Agents Is Not a Straightforward Decision


Lipid-regulating agents, including fibrates, exhibit significant pharmacodynamic and pharmacokinetic heterogeneity that precludes simple substitution. While many compounds in this class activate peroxisome proliferator-activated receptor alpha (PPAR-α), the magnitude of lipid changes, the specific lipoprotein fractions affected, and the safety profiles vary considerably. For example, the diol structure of gemcadiol may contribute to a distinct interaction with lipid metabolism pathways compared to carboxylic acid-based fibrates like clofibrate or gemfibrozil [1]. Furthermore, toxicological findings, such as the specific hepatic alterations observed in preclinical species, are often compound-specific, making direct replacement without comparative efficacy and safety data a high-risk approach for research applications [2]. The quantitative evidence provided in Section 3 demonstrates that gemcadiol's profile cannot be assumed to be interchangeable with its closest analogs.

Gemcadiol (CAS 35449-36-6) Quantitative Differentiation Evidence: Head-to-Head Comparisons and Class-Level Inferences


Superior Triglyceride Reduction in Type IV Hyperlipoproteinemia vs. Gemfibrozil: A Cross-Study Comparison of Clinical Efficacy

In a clinical trial involving 19 patients with hyperlipoproteinemia, gemcadiol achieved a 51% reduction in serum triglycerides in the Type IV phenotype [1]. This compares favorably to gemfibrozil, which in a separate large cohort study was shown to reduce triglycerides by approximately 37% over a five-year period [2]. While direct head-to-head clinical data are not available, this cross-study comparison suggests gemcadiol may offer a greater magnitude of triglyceride lowering in a specific patient subset.

Hypertriglyceridemia Lipid-Lowering Therapy Fibrate Comparator

Enhanced HDL-Cholesterol Elevation in Hypercholesterolemic Rats: Gemcadiol vs. Gemfibrozil and Clofibrate

In a rat model of diet-induced hypercholesterolemia, gemcadiol was found to be more potent than gemfibrozil in raising HDL-cholesterol, with the ability to elevate these measurements to 'supernormal' levels [1]. In contrast, clofibrate at the same oral doses had no significant effect on HDL-cholesterol in this model. This indicates a clear divergence in the pharmacodynamic effects of these three compounds on lipoprotein metabolism.

HDL-Cholesterol Atherosclerosis Animal Model

Exceptional Acute Safety Margin: Gemcadiol LD50 > 7000 mg/kg in Rodents

In acute toxicity studies, the lethal dose (LD50) of gemcadiol in both rats and mice exceeded 7000 mg/kg, indicating a very low potential for acute toxicity [1]. This is substantially higher than the reported oral LD50 for clofibrate, which is approximately 1500 mg/kg in rats [2]. This suggests a significantly wider safety margin for gemcadiol in acute dosing scenarios, a critical consideration for early-stage research involving dose-ranging studies.

Acute Toxicity Preclinical Safety Therapeutic Window

Marked Reduction in Liver Cholesterol Content: Gemcadiol vs. Clofibrate in a Rat Model

In the same hypercholesterolemic rat model where gemcadiol potently raised HDL-cholesterol, it also produced marked decreases in liver cholesterol content [1]. Crucially, clofibrate again had no effect on this parameter, highlighting a distinct pharmacodynamic advantage for gemcadiol in modulating hepatic cholesterol stores. This differential effect on liver cholesterol may be relevant for research into non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders.

Hepatic Lipid Metabolism Cholesterol Homeostasis Animal Model

Gemcadiol (CAS 35449-36-6): Optimized Research and Procurement Scenarios Based on Differential Evidence


Investigational Tool for Severe Hypertriglyceridemia in Preclinical and Clinical Research

Given gemcadiol's demonstrated 51% reduction in triglycerides in Type IV hyperlipoproteinemia patients, it is a compelling candidate for studies focused on severe hypertriglyceridemia and its associated complications, such as pancreatitis risk [1]. Its potentially greater efficacy than gemfibrozil in this specific phenotype makes it a differentiated option for researchers seeking to maximize triglyceride lowering in experimental models.

Mechanistic Studies of HDL-Cholesterol Elevation and Reverse Cholesterol Transport

The ability of gemcadiol to potently elevate HDL-cholesterol to 'supernormal' levels in a rat model of hypercholesterolemia positions it as a superior investigational agent for studying reverse cholesterol transport and the atheroprotective functions of HDL [1]. Unlike clofibrate, which had no effect, gemcadiol can be used to dissect the molecular pathways involved in HDL biogenesis and function.

Hepatic Lipid Metabolism and NAFLD Research Model Development

The marked reduction in liver cholesterol content observed with gemcadiol, but not with clofibrate, in a hypercholesterolemic rat model suggests a unique mechanism for modulating hepatic lipid homeostasis [1]. This makes gemcadiol a valuable tool for developing and validating animal models of NAFLD and for screening compounds that target hepatic cholesterol accumulation.

Dose-Ranging Studies Requiring a Wide Therapeutic Index in Rodent Models

The exceptionally high acute oral LD50 (>7000 mg/kg) for gemcadiol in rats and mice provides a significant safety advantage for researchers conducting dose-ranging or chronic toxicity studies [1]. Compared to clofibrate (LD50 ~1500 mg/kg), gemcadiol offers a >4.6-fold higher safety margin, reducing the likelihood of acute toxic events and allowing for a wider range of test doses to be explored in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemcadiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.